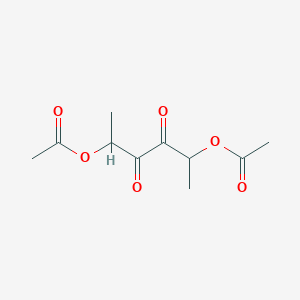
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is an organic compound characterized by the presence of multiple functional groups, including ester and ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyloxy-3,4-dioxohexan-2-yl) acetate typically involves the esterification of a suitable precursor. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as solvent extraction and recrystallization are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylacetone: A β-diketone with similar functional groups.
Ethyl acetoacetate: Another ester with comparable reactivity.
Methyl acetoacetate: Similar in structure and used in similar applications
Uniqueness
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical transformations.
Propriétés
| 111480-79-6 | |
Formule moléculaire |
C10H14O6 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
(5-acetyloxy-3,4-dioxohexan-2-yl) acetate |
InChI |
InChI=1S/C10H14O6/c1-5(15-7(3)11)9(13)10(14)6(2)16-8(4)12/h5-6H,1-4H3 |
Clé InChI |
GEOHUERKNDDLLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C(=O)C(C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
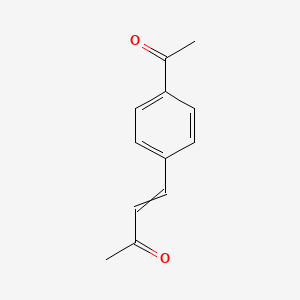
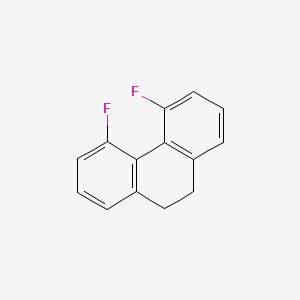
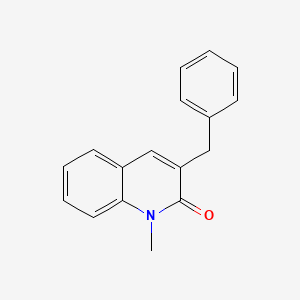
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
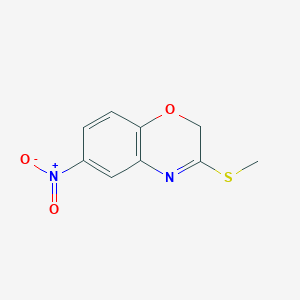
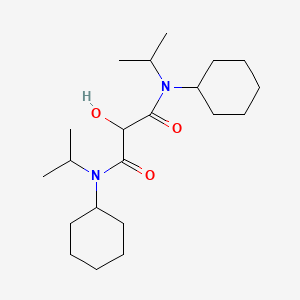
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
